Cas no 1179161-29-5 (3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid)
![3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid structure](https://ja.kuujia.com/scimg/cas/1179161-29-5x500.png)
3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid 化学的及び物理的性質
名前と識別子
-
- 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoicacid
- 3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid
- 1,3,4-Oxadiazole-2-propanoic acid, 5-[4-(trifluoromethyl)phenyl]-
-
- インチ: 1S/C12H9F3N2O3/c13-12(14,15)8-3-1-7(2-4-8)11-17-16-9(20-11)5-6-10(18)19/h1-4H,5-6H2,(H,18,19)
- InChIKey: XHVMCVCVJZXJAA-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1=NN=C(CCC(=O)O)O1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 343
- XLogP3: 2.1
- トポロジー分子極性表面積: 76.2
3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM487618-1g |
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid |
1179161-29-5 | 97% | 1g |
$480 | 2023-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD607108-1g |
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid |
1179161-29-5 | 97% | 1g |
¥3367.0 | 2023-04-05 |
3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acidに関する追加情報
Introduction to 3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid (CAS No. 1179161-29-5)
3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1179161-29-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates a propionic acid moiety linked to an oxadiazole ring, further substituted with a 4-trifluoromethylphenyl group. Such structural features contribute to its unique chemical properties and biological interactions, making it a subject of interest for researchers exploring novel therapeutic agents.
The 4-trifluoromethyl substituent is a key feature of this compound, influencing its electronic properties and metabolic stability. Fluorine atoms at the para position introduce electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This modification is particularly relevant in medicinal chemistry, where subtle changes in molecular structure can significantly impact pharmacological outcomes. The presence of the oxadiazole core enhances the compound's potential as a bioactive scaffold, given that oxadiazole derivatives are widely recognized for their role in antimicrobial, anti-inflammatory, and anticancer therapies.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific biological pathways. The propionic acid moiety in 3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid provides a versatile handle for further functionalization, enabling the synthesis of analogs with tailored properties. This flexibility is particularly valuable in hit-to-lead optimization processes, where structural modifications can enhance potency, selectivity, and pharmacokinetic profiles. The compound's design aligns with current trends in drug discovery, emphasizing the use of heterocyclic compounds as privileged scaffolds.
One of the most compelling aspects of this molecule is its potential application in addressing unmet medical needs. The oxadiazole scaffold has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. For instance, oxadiazole-based compounds have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The 4-trifluoromethylphenyl group further enhances these interactions by improving lipophilicity and metabolic stability, key factors in drug-like properties. Such characteristics make this compound a promising candidate for further investigation in preclinical studies.
Recent advancements in computational chemistry have facilitated the rapid screening of large libraries of compounds for biological activity. Virtual screening techniques combined with molecular docking simulations have been employed to evaluate the binding affinity of 3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid to various protein targets. These studies have revealed potential interactions with enzymes implicated in inflammatory responses and metabolic disorders. The propionic acid side chain offers additional opportunities for hydrogen bonding interactions, which could be exploited to enhance binding specificity.
The synthesis of this compound involves multi-step organic reactions that showcase the expertise required in modern pharmaceutical chemistry. Key synthetic steps include condensation reactions to form the oxadiazole ring followed by functional group transformations to introduce the propionic acid moiety and the 4-trifluoromethylphenyl substituent. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Such improvements are crucial for moving promising candidates into clinical development pipelines.
Evaluation of the pharmacokinetic properties of 3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid is essential for assessing its suitability as a drug candidate. Studies have focused on its solubility, permeability, and metabolic stability under physiological conditions. The presence of fluorine atoms can influence these properties by affecting molecular polarity and interaction with metabolic enzymes. Understanding these parameters helps predict how well the compound will be absorbed, distributed, metabolized, and excreted by the body (ADME profile), which is critical for drug development.
The compound's potential applications extend beyond oncology; it has shown promise in preclinical models relevant to neurodegenerative diseases and autoimmune disorders. The ability of oxadiazole derivatives to modulate inflammatory pathways makes them attractive candidates for treating conditions such as rheumatoid arthritis or neuroinflammation. Furthermore, the 4-trifluoromethylphenyl group may contribute to blood-brain barrier penetration if designed appropriately.
In conclusion,3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid (CAS No. 1179161-29-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its combination of an oxadiazole core with functionalized aromatic groups positions it as a versatile scaffold for drug discovery efforts targeting various diseases. Continued research into its synthesis pathways, pharmacological effects, and translational potential will be instrumental in determining its future role in therapeutic applications.
1179161-29-5 (3-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-propionic acid) Related Products
- 1805611-54-4(2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetic acid)
- 1260642-28-1(6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile)
- 98278-56-9(1-methylpiperidine-3-thiol)
- 147383-98-0((s)-a-Amino-3,4-dimethoxybenzeneacetic acid)
- 2172254-73-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid)
- 3537-09-5(6-Nitro-3H-imidazo[4,5-b]pyridine)
- 1805267-99-5(4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde)
- 151252-07-2(Furan, 2-(2-cyclohexen-1-yloxy)tetrahydro-)
- 2097899-14-2(methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate)
- 853891-73-3(3-6-(3-methyl-1-benzofuran-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazol-3-ylpyridine)




